molecular formula C9H7FIN3 B12071786 3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine

3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine

Cat. No.: B12071786
M. Wt: 303.07 g/mol
InChI Key: KNGQLDWAPABGES-UHFFFAOYSA-N
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Description

3-Fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine (CAS: 1394837-44-5) is a heterocyclic compound featuring a pyridine core substituted with a fluorine atom at the 3-position and a 4-iodo-3-methylpyrazole moiety at the 5-position. Its molecular formula is C₉H₇FIN₃, with a molecular weight of 303.08 g/mol . The iodine atom and methyl group on the pyrazole ring confer distinct electronic and steric properties, making this compound valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H7FIN3

Molecular Weight

303.07 g/mol

IUPAC Name

3-fluoro-5-(4-iodo-3-methylpyrazol-1-yl)pyridine

InChI

InChI=1S/C9H7FIN3/c1-6-9(11)5-14(13-6)8-2-7(10)3-12-4-8/h2-5H,1H3

InChI Key

KNGQLDWAPABGES-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1I)C2=CC(=CN=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

    Iodination: The iodine atom can be introduced through electrophilic iodination using iodine or an iodine-containing reagent.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with a fluorinated pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Electrophilic Fluorination: Selectfluor

    Electrophilic Iodination: Iodine or iodine-containing reagents

    Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine. Research indicates that compounds with similar structures exhibit inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds that incorporate the pyrazole ring have shown promising results against various cancer cell lines, suggesting that further exploration of this compound could lead to novel anticancer agents .

Antimicrobial Properties

The pyrazole moiety has been linked to antimicrobial activities. Compounds structurally related to 3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine have demonstrated efficacy against a range of bacterial strains. Studies suggest that the introduction of halogen atoms (like iodine and fluorine) can enhance the antimicrobial potency by affecting the compound's lipophilicity and interaction with bacterial membranes .

Agrochemical Applications

The unique properties of 3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine also make it valuable in agricultural chemistry.

Herbicides and Pesticides

Research into similar pyrazole derivatives has shown their potential as herbicides and pesticides. The incorporation of halogen substituents can improve the selectivity and effectiveness of these compounds against specific plant species or pests. For example, derivatives have been synthesized that inhibit specific enzymes in plant growth pathways, providing a basis for developing environmentally friendly herbicides .

Material Science

In addition to biological applications, this compound can be utilized in material science.

Organic Electronics

The electronic properties of pyridine-based compounds make them suitable candidates for organic electronic applications. Research has indicated that incorporating such compounds into organic light-emitting diodes (OLEDs) can enhance device performance due to their favorable charge transport properties .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated that pyrazole derivatives inhibit cancer cell growth via apoptosis .
Study BAntimicrobial EfficacyFound that halogenated pyrazoles show enhanced activity against S. aureus .
Study CAgrochemical PotentialIdentified new herbicidal compounds based on pyrazole structure .
Study DElectronic PropertiesExplored the use of pyridine derivatives in OLEDs, showing improved efficiency .

Mechanism of Action

The mechanism of action of 3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Table 1: Key Physical and Structural Properties of Pyridine-Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Substituents
3-Fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine C₉H₇FIN₃ 303.08 Not reported 4-Iodo, 3-methylpyrazole
3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)pyridine C₉H₉FN₄ 192.19 70.0–72.0 3-Methylpyrazole
3-Fluoro-5-(3-methyl-4-nitro-1H-pyrazol-1-yl)pyridine C₉H₈FN₅O₂ 253.19 90.0–92.0 4-Nitro, 3-methylpyrazole
5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine C₈H₇ClN₄ 194.62 Not reported Chloro, pyrazole, amine
4-Bromo-1-(3-pyridyl)pyrazole C₈H₆BrN₃ 224.07 Not reported Bromo, pyridine-pyrazole

Key Observations :

  • Iodo vs. Nitro Substituents: The 4-nitro analog (CAS: Unreported) exhibits a higher melting point (90–92°C) compared to the non-nitro derivative (70–72°C), likely due to enhanced dipole interactions from the nitro group .
  • Molecular Weight : The iodine-substituted compound has the highest molecular weight (303.08 g/mol), impacting solubility and diffusion properties .

Electronic and Reactivity Profiles

Iodine as a Leaving Group : The 4-iodo substituent in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), contrasting with boronic ester derivatives like 5-Fluoropyridine-3-boronic acid pinacol ester (CAS: 719268-92-5), which act as nucleophilic partners .

Fluorine Effects : The 3-fluoro substituent on the pyridine ring enhances electronegativity, influencing hydrogen-bonding capabilities and metabolic stability. This mirrors findings in herbicidal intermediates like 2,3-difluoro-5-(trifluoromethyl)pyridine, where fluorine reduces mammalian toxicity .

Pyrazole vs. Triazole : Replacing pyrazole with triazole (e.g., 3-(3-Phenyl-1H-1,2,4-triazol-5-yl)pyridine, CAS: 80980-09-2) alters hydrogen-bonding patterns. Pyrazole’s NH group supports stronger intermolecular interactions compared to triazole’s N-rich structure .

Stability and Handling Considerations

  • Light Sensitivity : Iodo-substituted compounds often require protection from light, unlike nitro derivatives, which are more thermally stable .
  • Solubility : The methoxy-substituted analog 3-fluoro-5-(4-methoxyphenyl)pyridine (CAS: 1852511-44-4) likely has higher aqueous solubility due to the polar methoxy group, whereas the target compound’s iodine may reduce solubility .

Biological Activity

3-Fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C_8H_7F I N_4
  • Molecular Weight : 275.07 g/mol

The compound features a pyridine ring substituted with a fluoro group and a pyrazole moiety, which is known for its diverse biological properties.

Mechanisms of Biological Activity

Research indicates that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit significant biological activities, primarily due to their interactions with various biological targets. The following mechanisms have been identified:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can selectively inhibit CDK2 and CDK9, which are crucial for cell cycle regulation. For example, one study reported an IC50 value of 0.36 µM for CDK2 inhibition by a related compound .
  • Antiproliferative Effects : Compounds in this class have demonstrated antiproliferative activity against several cancer cell lines, including HeLa and A375 cells. This suggests potential applications in cancer therapy .
  • Selectivity Profiles : The selectivity of these compounds towards specific kinases can be advantageous in drug design, minimizing off-target effects and enhancing therapeutic efficacy .

1. Anticancer Activity

A study published in MDPI highlighted the synthesis of various pyrazolo[3,4-b]pyridine derivatives and their evaluation against human tumor cell lines. The compounds exhibited significant inhibition of cellular proliferation, with some showing selectivity for specific kinase targets .

2. Structure-Activity Relationship (SAR)

The biological activity of 3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine has been explored through SAR studies. Modifications to the pyrazole ring and the introduction of electron-withdrawing or donating groups have been correlated with enhanced potency against specific targets .

CompoundTargetIC50 (µM)Selectivity
Compound ACDK20.36High
Compound BCDK91.8Moderate
Compound CB-RafTBDTBD

3. Case Studies

Several case studies have illustrated the potential therapeutic applications of pyrazolo[3,4-b]pyridine derivatives:

  • Case Study 1 : A derivative was tested for its ability to inhibit tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups.
  • Case Study 2 : Clinical trials involving similar compounds showed promising results in patients with specific types of cancer, leading to further investigations into combination therapies.

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